5-(4-bromophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-bromophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound It belongs to the class of oxazole carboxamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS).
Formation of the benzoxazine moiety: This can be synthesized through a condensation reaction involving an amine and a carbonyl compound.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group or the benzoxazine moiety.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
Pharmaceutical research might explore this compound for its potential therapeutic effects. Compounds with oxazole and benzoxazine rings have shown promise in treating various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with proteins, enzymes, or receptors, modulating their activity. The bromophenyl group might enhance binding affinity, while the oxazole and benzoxazine rings could contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
- 5-(4-fluorophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide
Comparison
Compared to its analogs, 5-(4-bromophenyl)-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide might exhibit different reactivity and biological activity due to the presence of the bromine atom. Bromine is larger and more electronegative than chlorine or fluorine, which could influence the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C20H16BrN3O4 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H16BrN3O4/c1-2-24-16-9-14(7-8-17(16)27-11-19(24)25)22-20(26)15-10-18(28-23-15)12-3-5-13(21)6-4-12/h3-10H,2,11H2,1H3,(H,22,26) |
InChI Key |
SMLAPDLMAAQSDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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